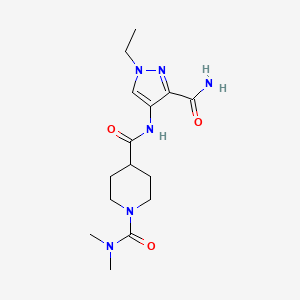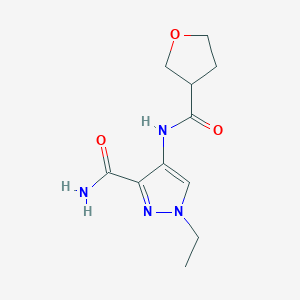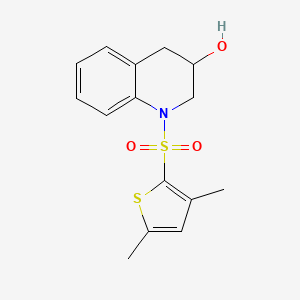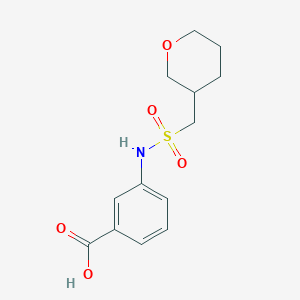
3-(Oxan-3-ylmethylsulfonylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxan-3-ylmethylsulfonylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with an oxan-3-ylmethylsulfonylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-3-ylmethylsulfonylamino)benzoic acid typically involves multiple steps, starting with the preparation of the oxan-3-ylmethylsulfonylamine intermediate. This intermediate is then reacted with a benzoic acid derivative under specific conditions to yield the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and benzoic acid derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the processes are optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Oxan-3-ylmethylsulfonylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted benzoic acids, and various derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
3-(Oxan-3-ylmethylsulfonylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Oxan-3-ylmethylsulfonylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The benzoic acid moiety can participate in various biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Sulfanilamide: A sulfonamide antibiotic with a similar sulfonyl group.
Oxan-3-ylmethylsulfonyl chloride: A related compound used as an intermediate in organic synthesis.
Uniqueness
3-(Oxan-3-ylmethylsulfonylamino)benzoic acid is unique due to its combination of an oxan-3-ylmethylsulfonylamino group with a benzoic acid core. This structure imparts specific chemical and biological properties that are distinct from other similar compounds .
Propriétés
IUPAC Name |
3-(oxan-3-ylmethylsulfonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-13(16)11-4-1-5-12(7-11)14-20(17,18)9-10-3-2-6-19-8-10/h1,4-5,7,10,14H,2-3,6,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPFCTYDLMCVOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CS(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethyl-3-[(7-methyl-1,1-dioxo-1,4-thiazepan-4-yl)sulfonyl]aniline](/img/structure/B7414114.png)
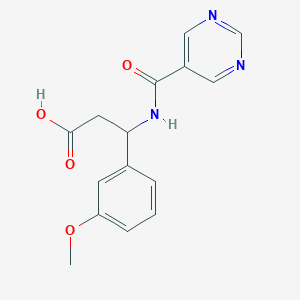
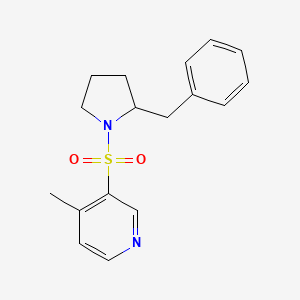
![2-[4-(3,5-Dimethylthiophen-2-yl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B7414139.png)
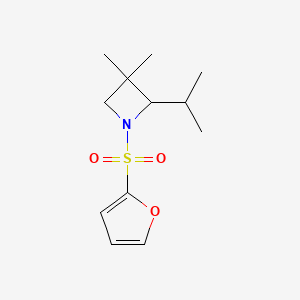
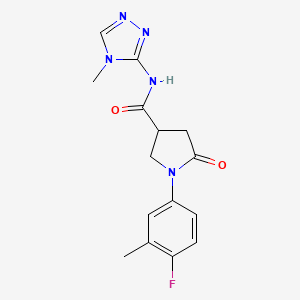
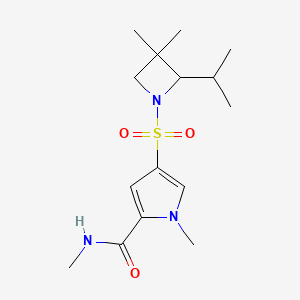
![4-Chloro-1-[1-(3,5-dimethylthiophen-2-yl)sulfonylpyrrolidin-3-yl]pyrazole](/img/structure/B7414173.png)
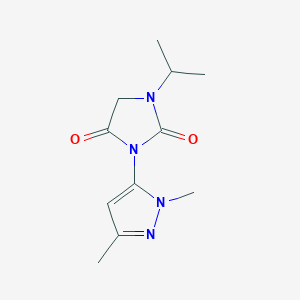
![N-[[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl]-1-methylcyclobutane-1-carboxamide](/img/structure/B7414186.png)
![[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonyl-2,3-dihydroindol-3-yl]methanol](/img/structure/B7414192.png)
